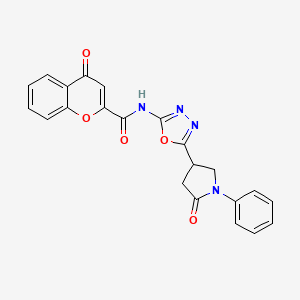
4-oxo-N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-oxo-N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C22H16N4O5 and its molecular weight is 416.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
A significant amount of research has been dedicated to the synthesis and structural characterization of compounds closely related to 4-oxo-N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)-4H-chromene-2-carboxamide. For instance, studies have focused on the synthesis of innovative coumarin derivatives containing thiazolidin-4-one rings, which are structurally similar, highlighting methodologies for creating compounds with potential biological properties (Ramaganesh, Bodke, & Venkatesh, 2010). These synthesis efforts often employ intermediates like ethyl 2-oxo-2H-chromene-3-carboxylate, leading to compounds with various biological activities.
Biological Evaluation
Several studies have explored the biological activities of compounds structurally related to this compound. These activities include antimicrobial effects against bacteria and fungi, showcasing the potential of these compounds as therapeutic agents (Raval, Naik, & Desai, 2012). The antimicrobial activity is particularly notable against common pathogens like Staphylococcus aureus and Escherichia coli, indicating their relevance in addressing bacterial infections.
Antioxidant and Antimicrobial Applications
The compounds have also been evaluated for their antioxidant and antimicrobial properties. For example, a study on Schiff bases containing indole moiety and their derivatives revealed good antioxidant and antimicrobial activity, indicating the potential use of these compounds in pharmacological applications (Saundane & Mathada, 2015). Another notable study involved the one-pot synthesis of indolyl-4H-chromene-3-carboxamides, which exhibited both antioxidant and antibacterial properties, suggesting a promising approach for creating compounds with dual functionalities (Subbareddy & Sumathi, 2017).
Material Science Applications
Beyond biological applications, research has extended into material science, where aromatic polyamides with pendent acetoxybenzamide groups derived from similar compounds have been synthesized. These polymers exhibit good thermal stability and solubility in specific solvents, making them suitable for casting into thin flexible films with potential applications in various industries (Sava et al., 2003).
properties
IUPAC Name |
4-oxo-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O5/c27-16-11-18(30-17-9-5-4-8-15(16)17)20(29)23-22-25-24-21(31-22)13-10-19(28)26(12-13)14-6-2-1-3-7-14/h1-9,11,13H,10,12H2,(H,23,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEYAETYMWTEFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NN=C(O3)NC(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

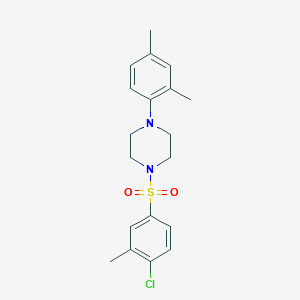

![2,4-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2448049.png)
![3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]-N-[(4-methoxyphenyl)methyl]azetidine-1-carboxamide](/img/structure/B2448051.png)
![2-[[Cyclopentyl-[(3,4,5-trimethoxyphenyl)methyl]-carbamothioyl]amino]acetic acid](/img/structure/B2448053.png)
![N-(3-methylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2448054.png)
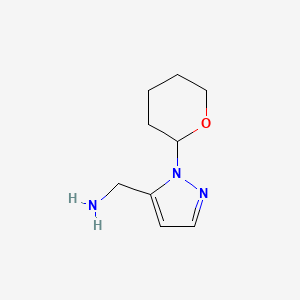
![1-(4-((2,5-Dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2448056.png)
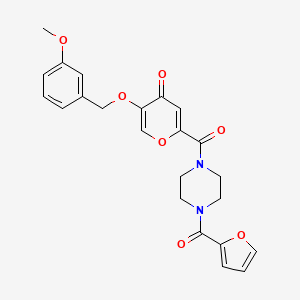
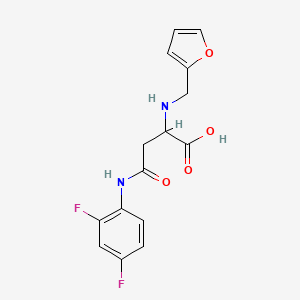

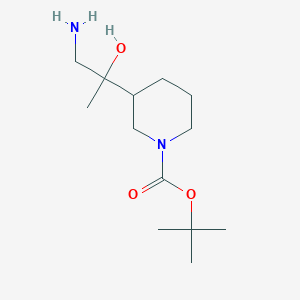
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-bromophenyl)methanone](/img/structure/B2448065.png)
